molecular formula C8H15F2NO3 B2527469 tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate CAS No. 1314398-21-4

tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate

Cat. No.: B2527469
CAS No.: 1314398-21-4
M. Wt: 211.209
InChI Key: GRLXPWNOGXJUKG-UHFFFAOYSA-N
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Description

tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate is a chemical compound with the molecular formula C8H15F2NO3 and a molecular weight of 211.21 g/mol . It is commonly used in various chemical synthesis processes and has applications in scientific research and industry.

Preparation Methods

The synthesis of tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate typically involves the reaction of tert-butyl carbamate with 2,2-difluoro-3-hydroxypropylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biochemical pathways. The hydroxyl and carbamate groups play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar compounds to tert-Butyl (2,2-difluoro-3-hydroxypropyl)carbamate include:

    tert-Butyl (2,2-difluoro-3-hydroxypropyl)(methyl)carbamate: This compound has a similar structure but with a methyl group attached to the carbamate nitrogen.

    tert-Butyl (3-hydroxypropyl)carbamate: Lacks the difluoro substitution, making it less reactive in certain chemical reactions.

    tert-Butyl (2,2-difluoroethyl)carbamate: Contains a shorter carbon chain, affecting its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and application potential compared to its analogs.

Properties

IUPAC Name

tert-butyl N-(2,2-difluoro-3-hydroxypropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15F2NO3/c1-7(2,3)14-6(13)11-4-8(9,10)5-12/h12H,4-5H2,1-3H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRLXPWNOGXJUKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CO)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15F2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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